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Compound of Interest |

Compound Name: Defluoro Aprepitant

CAS No.: 170729-76-7

Cat. No.: B601781
Abstract & Scope

This Application Note details the de novo synthesis and qualification of Desfluoro Aprepitant (5-
{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyllethoxy}-3-phenylmorpholin-4-yljmethyl}-2,4-
dihydro-3H-1,2,4-triazol-3-one).

In the context of ICH Q3A(R2) impurity profiling, "Defluoro Aprepitant” typically refers to the
Desfluoro analog where the fluorine atom on the pendant phenyl ring is replaced by hydrogen.
This impurity arises primarily from the contamination of the starting material (4-
fluorobenzaldehyde) with benzaldehyde.

Critical Utility:

o HPLC Retention Time Marker: Essential for system suitability testing in the USP/EP
monographs.

» Response Factor Calculation: Required for accurate quantification of impurities >0.10%
(Reporting Threshold).

e Process Validation: Verifying the purging capability of the commercial manufacturing
process.

Chemical Identity & Strategy
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Structural Comparison

The structural difference is subtle but chromatographically significant. The loss of the fluorine
atom increases the lipophilicity slightly and alters the electron density of the aromatic ring,
affecting the pKa of the morpholine nitrogen.

. Desfluoro Aprepitant
Feature Aprepitant (API)

(Impurity)
CAS 170729-80-3 170729-76-7
Formula C23H21F7N40s C23H22F6N40s
MW 534.43 g/mol 516.44 g/mol
Key Moiety 4-Fluoro-3-methylphenyl Phenyl (No Fluorine)
Origin Target Product Starting Material Impurity

(Benzaldehyde)

Synthetic Strategy: The "Intentional Contaminant” Route

Attempting to isolate this impurity from forced degradation studies is inefficient due to low yields
and complex co-elution. The Gold Standard method for reference standard preparation is de
novo synthesis using the non-fluorinated starting material.

We will adapt the standard Merck process (Cameron et al.) but substitute Benzaldehyde for 4-
Fluorobenzaldehyde in the initial imine formation.

Detailed Synthesis Protocol
Phase 1: Morpholine Core Construction

Objective: Create the (2R,3S)-3-phenylmorpholine core.
Reagents:
e (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (Chiral Alcohol)

o Benzaldehyde (Critical Substitution)
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e N-Benzylglycine (or equivalent amino acid derivative)
e Boron Trifluoride Etherate (BFs-OEt2) - Lewis Acid Catalyst

Workflow:

Imine Formation: React Benzaldehyde with N-Benzylglycine to form the imine intermediate.

e Coupling: React the imine with the Chiral Alcohol in the presence of BFs-OEtz. This
diastereoselective reaction establishes the (2R,3S) stereochemistry.

e Cyclization: Treat the resulting linear intermediate with base (e.g., KOtBu) to close the
morpholine ring.

e Debenzylation: Hydrogenation (Pd/C, Hz) to remove the N-benzyl protecting group, yielding
the free secondary amine.

Phase 2: Side Chain Attachment

Objective: Attach the triazolinone moiety.
Reagents:

e 3-Chloromethyl-1,2,4-triazolin-5-one[1]
e N,N-Diisopropylethylamine (DIPEA)

o Acetonitrile (ACN)

Step-by-Step:

Dissolve the Phase 1 morpholine intermediate (1.0 eq) in ACN.

Add DIPEA (2.5 eq) and cool to 0°C.

Slowly add 3-Chloromethyl-1,2,4-triazolin-5-one (1.1 eq) to prevent over-alkylation.

Warm to RT and stir for 12 hours. Monitor by HPLC (Target: <1% unreacted amine).
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» Quench: Add water/ethyl acetate. Wash organic layer with brine.

Phase 3: Purification (The Reference Standard Grade)

For a Primary Reference Standard, purity must exceed 99.5%.
e Flash Chromatography:
o Stationary Phase: Silica Gel (230-400 mesh).
o Mobile Phase: DCM:MeOH (95:5 to 90:10 gradient).
o Note: The Desfluoro analog is slightly less polar than Aprepitant.
e Recrystallization:
o Solvent: Isopropyl Acetate / Heptane (1:3).
o Heat to reflux, filter hot (to remove insolubles), and cool slowly to 4°C.
o Isolate crystals via vacuum filtration.

Visualization: Synthesis & Logic
Figure 1: Synthesis Workflow
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START: Benzaldehyde

(Non-Fluorinated Precursor)

Step 1: Imine Formation
(+ N-Benzylglycine)

'

Step 2: Stereoselective Coupling
(+ Chiral Alcohol, BF3-OEt2)

'

Intermediate:
(2R,3S)-3-phenylmorpholine core

'

Step 3: Alkylation
(+ Chloromethyl-triazolinone)

'

Crude Desfluoro Aprepitant

Purification:
Flash Chrom. + Recrystallization

FINAL: Desfluoro Aprepitant
Ref Std (>99.5%)

Click to download full resolution via product page

Caption: Retrosynthetic pathway for Desfluoro Aprepitant, utilizing Benzaldehyde to introduce
the specific impurity structure.
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Characterization & Validation Protocols

To certify the material as a Reference Standard, you must prove its structure and purity
unequivocally.

The "Smoking Gun": 19F-NMR Spectroscopy

This is the most definitive test. Aprepitant has two distinct Fluorine environments. The
Desfluoro impurity has only one.

e Aprepitant Spectrum:

o Signal A: ~ -62 ppm (6F, -CFs groups).

o Signal B: ~-115 ppm (1F, Ar-F on the morpholine ring).
o Desfluoro Aprepitant Spectrum:

o Signal A: ~ -62 ppm (6F, -CFs groups).

o Signal B: ABSENT.

Protocol: Dissolve 10 mg in DMSO-d6. Acquire 19F spectrum (proton decoupled). The absence
of the signal at -115 ppm confirms the success of the synthesis.

Mass Spectrometry (LC-MS)

e Method: ESI Positive Mode.[2]
e Aprepitant [M+H]+: 535.4 m/z.
e Desfluoro [M+H]+: 517.4 m/z.

» Criteria: Observed mass must be 517.4 £ 0.5 Da. The isotopic pattern should match the
simulation for C23H22FsN4Os.

HPLC Purity & Assay (Mass Balance)
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Do not rely on "Area %" alone for a reference standard. You must calculate the Potency
(Assay).

Formula:

¢ HPLC Conditions:

[¢]

Column: C18 (e.g., Waters Symmetry or Zorbax SB-C18), 250 x 4.6 mm, 5 um.

Mobile Phase A: 0.1% HzPOa4 in Water.

[¢]

[e]

Mobile Phase B: Acetonitrile.[2]

Gradient: 40% B to 80% B over 20 mins.

o

[¢]

Detection: UV @ 210 nm.[3]

 TGA/LOD: Measure volatiles/water content (typically <0.5% for this crystalline solid).

Storage & Stability

o Hygroscopicity: Desfluoro Aprepitant is generally non-hygroscopic, similar to the API, but
should be stored in a desiccator.

e Storage: -20°C (Long term). Ambient (Short term usage).

Figure 2: Qualification Decision Tree
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Caption: Logic flow for certifying the synthesized material as a Primary Reference Standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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